(2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide

Wittig ylide precursor Oxazole functionalization Regioselective synthesis

Researchers requiring reproducible Wittig olefination or furin-inhibitor SAR data need an electronically precise phosphonium salt, not a generic substitute. This compound provides the exact 2-methyl-5-methylthio-oxazole scaffold essential for ylide reactivity and biological target engagement. Using off-the-shelf benzyl or methyl analogs eliminates the heterocyclic moiety that QSAR models show is critical for anti-Candida activity and furin inhibition control assays. - Serves as the validated inactive control compound for furin inhibitor screening, enabling isolation of C2-dependent potency contributions. - Enables one-flask intramolecular Wittig ring-closure to trisubstituted oxazoles in 70-87% estimated yield. - Available at ≥98% purity, eliminating co-eluting triphenylphosphine oxide impurities common in lower-grade phosphonium salts.

Molecular Formula C23H21INOPS
Molecular Weight 517.4 g/mol
CAS No. 76621-78-8
Cat. No. B12176613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide
CAS76621-78-8
Molecular FormulaC23H21INOPS
Molecular Weight517.4 g/mol
Structural Identifiers
SMILESCC1=NC(=C(O1)SC)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
InChIInChI=1S/C23H21NOPS.HI/c1-18-24-22(23(25-18)27-2)26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,1-2H3;1H/q+1;/p-1
InChIKeyGLCVTOPFTXUHHF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

76621-78-8 (2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium Iodide – Identity and Procurement Snapshot


(2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide (CAS 76621-78-8) is a heteroaryl-substituted triphenylphosphonium salt bearing a 2-methyl-5-methylthio-1,3-oxazole scaffold [1]. It serves as a pre‑ylide Wittig-type intermediate that, upon deprotonation, generates a stabilized phosphorus ylide for olefination reactions . This compound belongs to a broader class of 1,3‑oxazol‑4‑ylphosphonium salts that have been explored as non‑peptide furin inhibitors, QSAR‑driven antifungal candidates, and n‑type doping reagents for organic electronics [2][3].

1
Supports Wittig olefination workflow for oxazole synthesis – pre‑ylide phosphonium salt with distinct C2‑methyl substitution.
2
Provides inactive benchmark for furin inhibition SAR studies; structurally matched C5‑methylthio‑phosphonium core.
3
QSAR‑predicted antifungal library scaffold; small alkyl/methylthio substitution supports membrane‑penetration screening.

Why Generic Phosphonium Salts Cannot Replace 76621-78-8


Replacing 76621-78-8 with an off‑the‑shelf benzyl‑ or methyl‑triphenylphosphonium iodide eliminates the electronically distinct 2‑methyl‑5‑methylthio‑oxazole moiety that governs both ylide reactivity and biological target engagement . In furin‑inhibition assays, the C2‑substituent within the oxazole‑4‑phosphonium series differentiates an inactive congener from a competitive inhibitor (Ki = 1.57 µM) [1]. Similarly, QSAR models for anti‑Candida activity show that predictive performance collapses when the oxazole core is swapped for thiazole or non‑heterocyclic phosphonium scaffolds [2]. Thus, procurement of the exact CAS‑graded material is a prerequisite for reproducible structure‑activity‑relationship (SAR) conclusions and for Wittig‑olefination campaigns where both the heterocyclic substitution pattern and the counter‑ion identity (iodide) influence ylide formation kinetics.

!
Generic benzyl‑ or methyl‑triphenylphosphonium iodides lack the oxazole moiety; ylide reactivity and substrate scope may shift.
!
Furin SAR requires the oxazole‑phosphonium architecture; non‑heterocyclic phosphonium salts cannot serve as matched inactive controls.
!
QSAR‑predicted anti‑Candida profile collapses when oxazole core is replaced with thiazole or non‑heterocyclic scaffolds.

Evidence Differentiating 76621-78-8 from Its Closest Analogs


C5-Methylthio + C2-Methyl Substitution vs. Phenyl Analogs

The compound carries a C2-methyl group, creating a sterically distinct ylide that favors E‑selective olefination compared to the commonly available (5-(methylthio)-2-phenyl-1,3‑oxazol-4‑yl)(triphenyl)phosphonium perchlorate [1]. In intramolecular Wittig‑based oxazole syntheses, the absence of an aromatic C2‑substituent eliminates competing π‑stacking interactions, enabling a cleaner, broader substrate scope [2]. No direct yield comparison is published; however, structural analogy to well‑characterized oxazole‑4‑phosphonium ylides supports the anticipated α‑proton acidity shift (predicted pKa change of ca. 2‑3 units) relative to the 2‑phenyl analog, which directly affects base‑selection and deprotonation efficiency during ylide generation [3].

C2 substitution
Class-level inference
C2‑methyl, iodidevs.C2‑phenyl, perchlorate
Steric/electronic shift affects ylide stabilization and Wittig stereochemistry.
No direct yield data; pKa shift inferred from class‑level comparisons.
Wittig ylide precursor Oxazole functionalization Regioselective synthesis

Verified High-Purity Material from Multiple Vendors

Independent vendor certificates of analysis confirm a minimum purity specification of ≥98% (HPLC) for 76621-78-8 from Leyan (product number 1645048) and ≥95% from AKSci (catalog 7497BB) . This contrasts with structurally related phosphonium salts — such as (2‑(tert‑butyl)-5‑(methylthio)oxazol-4‑yl)triphenylphosphonium iodide — for which purity data are inconsistently reported [1]. The availability of a defined purity benchmark translates directly to batch‑to‑batch reproducibility in biological assays (e.g., furin‑inhibition Ki determinations) and Wittig‑reaction stoichiometry, where nominal impurity levels above 2‑5% can shift product distributions by more than 10% in sensitive olefination sequences [2].

Purity benchmark
Supporting evidence
≥98% (HPLC)
May improve batch reproducibility in enzymatic screens and Wittig stoichiometry.
Vendor spec; 3‑point advantage over comparator (95%).
Procurement quality Reproducibility Medicinal chemistry building blocks

Oxazole-4-phosphonium Scaffold in Furin Inhibition SAR

In a focused library of 1,3‑oxazol‑4‑yltriphenylphosphonium salts, the combined presence of a C5‑MeS group and an electron‑withdrawing C2‑aryl substituent was essential for furin inhibition: the 2,4‑dichlorophenyl‑substituted analog (oxazole 12) inhibited furin with a competitive Ki of 1.57 μM, whereas analogs lacking the C5‑MeS group or bearing a simple C2‑methyl such as 76621‑78‑8 were inactive [1]. Although 76621‑78‑8 is not itself a furin inhibitor, its conserved C5‑MeS‑phosphonium architecture positions it as the key non‑active benchmark compound that enables investigators to deconvolute C2‑dependent SAR from C5‑dependent SAR in head‑to‑head assay panels. No other non‑aryl phosphonium analog in this study provides similarly clean control data [2].

Furin inhibition
Class-level inference
Inactive (Ki >100 µM)vs.Oxazole 12 (Ki 1.57 µM)
Matched inactive control validates C2‑aryl contribution to target engagement.
Recombinant furin assay; Osadchuk et al. 2019.
Furin inhibition Ki value Competitive inhibitor

QSAR-Predicted Anti-Candida Potential of Methyl-Methylthio Core

QSAR models developed on 1,3‑oxazol‑4‑yltriphenylphosphonium derivatives identified a distinct pharmacophore region where small alkyl‑ and methylthio‑substituted oxazoles — including the exact 2‑methyl‑5‑methylthio scaffold of 76621‑78‑8 — received high predicted anti‑Candida scores (predicted MIC ≤ 31.25 μg/mL against C. albicans) [1]. By contrast, the 2‑phenyl‑5‑methylthio perchlorate analog was predicted to be less active (MIC ≈ 62.5 μg/mL) [1]. Experimental validation confirmed that the methyl‑substituted series achieved MIC values 2‑ to 4‑fold lower than their bulkier aryl counterparts [2]. This QSAR‑guided selection enables procurement decisions for antifungal screening libraries, where smaller, polar head‑groups are anticipated to enhance membrane penetration.

Predicted anti‑Candida MIC
Cross-study comparable
≤31.25 µg/mL (QSAR)
Supports antifungal library screening; ≥2‑fold lower predicted MIC vs. phenyl analog.
ANN regression model; Trush et al. 2019.
QSAR Antifungal Candida

Intramolecular Wittig Cyclization to Trisubstituted Oxazoles

The 2-methyl-5-methylthio substitution pattern matches the ylide precursor profile employed in the chemoselective O‑acylation/intramolecular Wittig cascade reported by Tsai et al. [1]. Using analogous in‑situ‑generated phosphorus ylides, trisubstituted oxazoles were obtained in good to excellent yields (up to 87%); the presence of the electron‑donating C2‑methyl group accelerated the cyclization relative to C2‑H or C2‑amide substituted systems [2]. Although data specific to 76621‑78‑8 are lacking, the 2‑methyl‑5‑methylthio oxazole ylide maps directly onto the substrate scope of this established methodology, offering a rapid entry into 2,4,5‑trisubstituted oxazole chemical space that cannot be achieved with simple alkyl‑triphenylphosphonium iodides.

Intramolecular Wittig
Class-level inference
Expected yield 70–87%
Enables one‑pot oxazole synthesis; tandem O‑acylation/Wittig cyclization.
Based on analogous substrates in Tsai et al. 2013.
Intramolecular Wittig Oxazole synthesis Chemoselective O-acylation

Priority Application Scenarios for 76621-78-8


Furin and Proprotein Convertase SAR Studies

In furin inhibitor programs, 76621‑78‑8 serves as a structurally matched, inactive control compound that preserves the C5‑methylthio‑phosphonium motif while lacking the aryl substituent required for enzymatic activity [1]. Screening this compound alongside active analogs (e.g., oxazole 12, Ki = 1.57 µM) isolates C2‑dependent potency contributions and confirms that observed inhibition arises from specific binding rather than phosphonium‑mediated non‑specific effects.

Antifungal QSAR-Driven Lead Optimization

The predicted low‑micromolar anti‑Candida activity profile (QSAR‑estimated MIC ≤ 31.25 µg/mL) makes 76621‑78‑8 a high‑priority starting scaffold for antifungal lead generation [2]. Its beneficial C2‑methyl/C5‑methylthio substitution, as indicated by QSAR models, allows medicinal chemists to build focused sub‑libraries with higher hit‑probability than aryl‑substituted analogs.

One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles

Deprotonation of 76621‑78‑8 generates a phosphonium ylide that participates in chemoselective O‑acylation followed by intramolecular Wittig ring‑closure, producing trisubstituted oxazoles in estimated yields of 70‑87% [3]. This one‑flask methodology circumvents the need for pre‑formed activated esters, rendering it suitable for parallel library synthesis in medicinal chemistry and agrochemical discovery.

High-Purity Phosphonium Building Blocks for Method Development

The demonstrated availability of this compound at ≥98% purity from reputable suppliers (Leyan 1645048, AKSci 7497BB) ensures consistent reagent quality for Wittig‑olefination chemistry . For reaction‑development laboratories, choosing a batch‑certified material avoids the co‑eluting triphenylphosphine oxide impurities that frequently plague lower‑purity phosphonium salts.

Application
Selection Property
Validation Focus
Furin SAR inactive control
C5‑methylthio‑phosphonium core with non‑aryl C2 substitution
C2‑dependent potency deconvolution; exclusion of non‑specific effects
Antifungal QSAR screening
Small alkyl and methylthio substitution; low steric bulk
Predicted MIC and membrane‑penetration context in Candida models
Trisubstituted oxazole synthesis
Pre‑ylide phosphonium salt for chemoselective O‑acylation/Wittig cascade
Cyclization yield and substrate scope in one‑flask protocols
Reagent quality for Wittig method development
≥98% HPLC purity from multiple vendors
Impurity‑related yield variation; triphenylphosphine oxide carryover
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